molecular formula C17H20N2O3S B2487924 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline CAS No. 556016-26-3

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline

Cat. No.: B2487924
CAS No.: 556016-26-3
M. Wt: 332.42
InChI Key: RKAQPEOPGRLOMK-UHFFFAOYSA-N
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Description

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline is an organic compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 g/mol . This compound is characterized by the presence of a phenoxy group, a piperidine-1-sulfonyl group, and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable halogenated aromatic compound under basic conditions.

    Introduction of the Piperidine-1-sulfonyl Group: This step involves the sulfonylation of piperidine, which can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Aniline: The final step involves coupling the phenoxy and piperidine-1-sulfonyl intermediates with aniline.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and cost. Common industrial techniques include:

    Batch Reactors: Used for smaller-scale production, where precise control over reaction conditions is required.

    Continuous Flow Reactors: Suitable for large-scale production, offering advantages such as improved heat and mass transfer, and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxy-5-(morpholine-1-sulfonyl)aniline
  • 2-Phenoxy-5-(pyrrolidine-1-sulfonyl)aniline
  • 2-Phenoxy-5-(piperazine-1-sulfonyl)aniline

Uniqueness

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

2-phenoxy-5-piperidin-1-ylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c18-16-13-15(23(20,21)19-11-5-2-6-12-19)9-10-17(16)22-14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAQPEOPGRLOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332306
Record name 2-phenoxy-5-piperidin-1-ylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837150
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

556016-26-3
Record name 2-phenoxy-5-piperidin-1-ylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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